molecular formula C17H13Cl2N3O B3011896 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-83-5

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No. B3011896
CAS RN: 1323621-83-5
M. Wt: 346.21
InChI Key: QRQGFKYRZWDGQX-UHFFFAOYSA-N
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Description

The compound “4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chlorophenyl group, an amino group, a methoxy group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The various functional groups (chlorophenyl, amino, methoxy, and carbonitrile) would be attached to this backbone at the 4th and 8th positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the amino group might participate in acid-base reactions, the carbonitrile group might undergo nucleophilic addition reactions, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise chemical structure and properties. Generally, compounds with similar functional groups can present hazards such as toxicity if ingested, inhaled, or contacted with skin .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGFKYRZWDGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

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